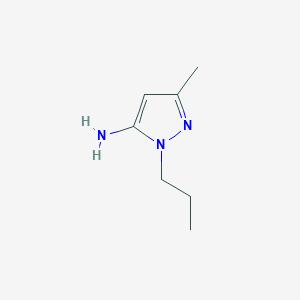

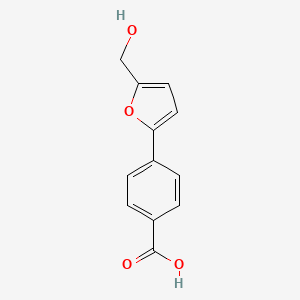

![molecular formula C10H12FNO4S B1299469 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid CAS No. 405919-75-7](/img/structure/B1299469.png)

4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid" is a derivative of butanoic acid, which is modified by the introduction of a sulfonylamino group attached to a fluorophenyl ring. This modification likely alters the compound's physical, chemical, and biological properties, making it of interest in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as the Friedel-Crafts reaction, as seen in the preparation of 4,4-bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate . The synthesis can be influenced by reaction conditions, which may lead to the formation of undesired isomers. However, these can be removed by applying techniques such as sulfonation .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid" can be complex. For instance, the crystal structures of 4-aminotoluene-3-sulfonic acid and its hydrate form show that the molecules exist as zwitterions and pack in layers with nearly parallel phenyl rings . The arrangement of the ammonium and sulfonate groups allows for a network of hydrogen bonds, which can significantly influence the compound's stability and reactivity .

Chemical Reactions Analysis

Compounds with sulfonylamino groups can participate in various chemical reactions. For example, the grafting of 4-(sulfoamino)butanoic acid onto superparamagnetic nanoparticles has been reported to create a novel heterogeneous nanocatalyst . This catalyst can promote green synthesis reactions, such as the preparation of spiro compounds via cascade condensation reactions, demonstrating the potential utility of such modified butanoic acids in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid" can be inferred from studies on similar compounds. For instance, the determination of amino acids using ion-pair liquid chromatography with post-column derivatization indicates that the presence of sulfonyl groups can affect solubility, separation, and detection properties . Additionally, the synthesis and characterization of acyclic sulfur-nitrogen compounds reveal that the introduction of sulfonyl groups can lead to significant electron delocalization, affecting bond lengths and the overall stability of the molecule .

Scientific Research Applications

Organic Synthesis and Chemistry

- Protection of Hydroxyl Groups : The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed and synthesized for the protection of hydroxyl groups. It has shown high efficiency in protecting 4-fluorobenzyl alcohol with the Fsec group being cleaved under mild conditions, indicating potential utility in organic synthesis processes (Spjut, Qian, & Elofsson, 2010).

- Synthesis of Heterocyclic Compounds : The compound has been used as a precursor in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization, showcasing its versatility in creating aromatic and non-aromatic heterocyclic compounds (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).

Material Science and Engineering

- Polymer Chemistry : The synthesis of new sulfonated side-chain grafting units, using sulfonated 4-fluorobenzophenone, has led to the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials exhibit high proton conductivity, making them suitable as polyelectrolyte membrane materials in fuel cells (Kim, Robertson, & Guiver, 2008).

- Nanowire Formation : Partially sulfonated amphiphilic poly(arylene ether sulfone)s, synthesized from compounds related to 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid, have been shown to assist in the formation of Cu2S nanowires on various substrates. This process highlights the potential of these materials in nanotechnology applications (Park, Park, Yim, Seo, & Kim, 2015).

Biomedical Research

- Antimicrobial Activity : Novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to corresponding pyrrolidin-2-ones, using polyphosphate ester, has shown significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).

properties

IUPAC Name |

4-[(4-fluorophenyl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQIMZMQDTUPAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

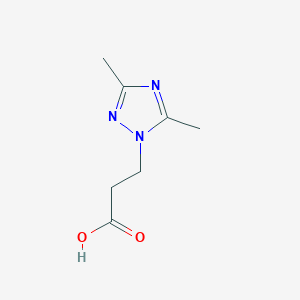

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

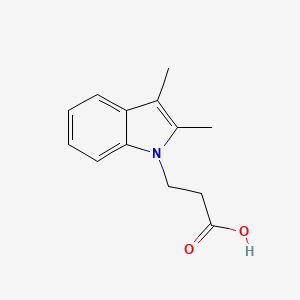

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)

![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)